molecular formula C20H23N5O2 B2896542 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448065-40-4

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2896542
CAS No.: 1448065-40-4
M. Wt: 365.437
InChI Key: VFNUTHXXJZBUGI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Biological Activity

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a urea linkage connecting a methoxyphenethyl group and a pyridinyl-pyrazol moiety. The presence of the methoxy group enhances solubility and may influence bioavailability, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that derivatives of pyrazole and urea compounds exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Many pyrazole derivatives are noted for their ability to modulate inflammatory responses, potentially through inhibition of nitric oxide production and other inflammatory mediators.
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds against both gram-positive and gram-negative bacteria.

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or protein kinases, which are pivotal in cancer progression and inflammatory responses.
  • Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including the target compound. Here are some notable findings:

  • Antitumor Activity :
    • A study evaluated similar pyrazole derivatives for their inhibitory effects on BRAF(V600E) mutations, demonstrating significant antitumor activity (IC50 values ranging from 100 nM to 500 nM) .
    • Another investigation reported that compounds with structural similarities inhibited Aurora-A kinase, a critical target in cancer therapy .
  • Anti-inflammatory Activity :
    • Compounds derived from pyrazole structures were shown to reduce LPS-induced nitric oxide production by up to 70%, indicating strong anti-inflammatory potential .
    • The methoxy group in the structure was hypothesized to enhance anti-inflammatory effects by improving solubility and receptor binding affinity .
  • Antimicrobial Effects :
    • In vitro studies demonstrated that related pyrazole derivatives exhibited moderate to excellent activity against various pathogenic fungi, suggesting potential applications in treating fungal infections .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEffectiveness (IC50 or % Inhibition)References
AntitumorPyrazole DerivativeIC50 = 100 - 500 nM
Anti-inflammatoryPyrazole Derivative70% inhibition of NO production
AntimicrobialPyrazole DerivativeModerate to excellent activity

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-27-17-7-5-16(6-8-17)9-12-22-20(26)23-13-15-25-14-10-19(24-25)18-4-2-3-11-21-18/h2-8,10-11,14H,9,12-13,15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNUTHXXJZBUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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